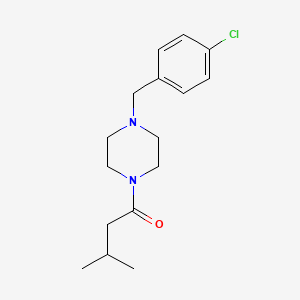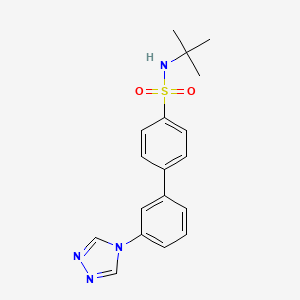![molecular formula C14H15Cl2N3O2S B5691413 2-(2,4-dichlorophenoxy)-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5691413.png)
2-(2,4-dichlorophenoxy)-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}acetamide, commonly known as DTTA, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. DTTA is a thiazolylmethylacetamide derivative that has been studied for its pharmacological properties and biological activities.
Wirkmechanismus
The mechanism of action of DTTA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. DTTA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
DTTA has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DTTA can induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in the inflammatory response, and inhibit the growth of certain viruses. In vivo studies have shown that DTTA can inhibit tumor growth and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DTTA in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in a variety of assays and experiments. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research on DTTA. One area of interest is its potential use as a water treatment agent, as it has been shown to effectively remove heavy metals and other contaminants from water. Another area of interest is its potential use in the development of new antitumor and anti-inflammatory drugs. Additionally, further studies are needed to fully understand the mechanism of action of DTTA and its potential applications in various fields.
Synthesemethoden
DTTA is synthesized by reacting 2,4-dichlorophenoxyacetic acid with thionyl chloride to form 2,4-dichlorophenoxyacetyl chloride, which is then reacted with N-(2-dimethylaminoethyl)thiourea to form DTTA. The synthesis of DTTA has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
DTTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, DTTA has been investigated for its antitumor, anti-inflammatory, and antiviral properties. In agriculture, DTTA has been studied for its herbicidal and plant growth regulating activities. In environmental science, DTTA has been investigated for its potential use as a water treatment agent.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2S/c1-19(2)14-18-10(8-22-14)6-17-13(20)7-21-12-4-3-9(15)5-11(12)16/h3-5,8H,6-7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNQNCQQSZBZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CS1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-N-{[2-(dimethylamino)-1,3-thiazol-4-YL]methyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide](/img/structure/B5691334.png)

![4,6-dimethyl-2-[({5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methyl)thio]pyrimidine](/img/structure/B5691343.png)

![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5691352.png)
![3-(benzyloxy)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine](/img/structure/B5691360.png)


![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(5-phenyl-1H-pyrazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5691377.png)

![6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B5691407.png)
![6-ethyl-5-methyl-N~4~-[4-(piperidin-1-ylcarbonyl)benzyl]pyrimidine-2,4-diamine](/img/structure/B5691419.png)
![2-chloro-4-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5691433.png)
![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5691447.png)